molecular formula C6H9ClN2O2S B13586992 (1-ethyl-1H-pyrazol-3-yl)methanesulfonyl chloride

(1-ethyl-1H-pyrazol-3-yl)methanesulfonyl chloride

Cat. No.: B13586992
M. Wt: 208.67 g/mol
InChI Key: OUMXSZQFBRWDDD-UHFFFAOYSA-N
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Description

(1-ethyl-1H-pyrazol-3-yl)methanesulfonyl chloride is a chemical compound characterized by the presence of a pyrazole ring substituted with an ethyl group at the first position and a methanesulfonyl chloride group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-pyrazol-3-yl)methanesulfonyl chloride typically involves the reaction of (1-ethyl-1H-pyrazol-3-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures while ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-pyrazol-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would yield a sulfonate ester .

Scientific Research Applications

(1-ethyl-1H-pyrazol-3-yl)methanesulfonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-ethyl-1H-pyrazol-3-yl)methanesulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The methanesulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate ester linkages with amines or alcohols, respectively. This reactivity makes it useful for modifying proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-ethyl-1H-pyrazol-3-yl)methanesulfonyl chloride is unique due to the presence of the ethyl group, which can influence its reactivity and interactions with other molecules. The ethyl group can provide steric hindrance and affect the compound’s solubility and stability compared to its methyl or phenyl analogs .

Properties

Molecular Formula

C6H9ClN2O2S

Molecular Weight

208.67 g/mol

IUPAC Name

(1-ethylpyrazol-3-yl)methanesulfonyl chloride

InChI

InChI=1S/C6H9ClN2O2S/c1-2-9-4-3-6(8-9)5-12(7,10)11/h3-4H,2,5H2,1H3

InChI Key

OUMXSZQFBRWDDD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CS(=O)(=O)Cl

Origin of Product

United States

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